molecular formula C13H23BN2O2 B12985997 1-Isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-Isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12985997
M. Wt: 250.15 g/mol
InChI Key: DZGWFLTYHFQNTP-UHFFFAOYSA-N
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Description

1-Isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound. Compounds of this nature are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boron moiety makes it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the boron moiety. One common method is:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Boron Moiety: The pyrazole derivative can then be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

    Oxidation: The boronate ester can be oxidized to form the corresponding alcohol or phenol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Such as K2CO3, NaOH, or Cs2CO3.

    Solvents: Common solvents include toluene, THF, and DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the major product would be the coupled aryl or vinyl compound.

Scientific Research Applications

1-Isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

    Material Science: Use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in chemical reactions typically involves the activation of the boronate ester by a palladium catalyst, followed by the formation of a carbon-carbon bond through a transmetalation step. The pyrazole ring can also participate in various interactions due to its aromatic nature and nitrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-5-methyl-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of the boronate ester.

    1-Isopropyl-5-methyl-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of the boronate ester.

Uniqueness

The presence of the boronate ester in 1-Isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it particularly valuable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. This sets it apart from similar compounds that do not contain the boronate ester.

Properties

Molecular Formula

C13H23BN2O2

Molecular Weight

250.15 g/mol

IUPAC Name

5-methyl-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C13H23BN2O2/c1-9(2)16-10(3)11(8-15-16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3

InChI Key

DZGWFLTYHFQNTP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(C)C)C

Origin of Product

United States

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